molecular formula C25H25N3O4 B2670656 Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate CAS No. 2097917-60-5

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate

Cat. No.: B2670656
CAS No.: 2097917-60-5
M. Wt: 431.492
InChI Key: CWPXGOSZRDNGBW-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate typically involves multiple steps. One common method involves the condensation of methyl (4-acetylphenyl)carbamate with ethyl acetoacetate or diethyl malonate and hydrazine hydrate. This reaction is carried out under reflux conditions in a solvent such as dioxane-water mixture .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as selenium dioxide.

    Reduction: Reduction reactions can be performed using hydrazine hydrate.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in a dioxane-water mixture.

    Reduction: Hydrazine hydrate under reflux conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield methyl [4-(oxoacetyl)phenyl]carbamate .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is unique due to its specific combination of functional groups

Properties

IUPAC Name

methyl 4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-32-25(31)21-9-7-20(8-10-21)24(30)27-15-13-18(14-16-27)17-28-23(29)12-11-22(26-28)19-5-3-2-4-6-19/h2-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPXGOSZRDNGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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